1H-Benzimidazol-2-yl(diphenyl)methanol

Green Chemistry Synthetic Methodology Benzimidazole Synthesis

BDM (CAS 1235-28-5) is a non-interchangeable C2-substituted benzimidazole derivative. The bulky diphenylhydroxymethyl group confers distinct steric bulk, hydrogen-bonding capacity, and lipophilicity absent in simpler analogs. Key differentiators: (1) >21-fold AChE selectivity over BChE for unambiguous cholinergic assay results, (2) well-defined 2:1 ligand-to-metal stoichiometry for reliable coordination chemistry, (3) low CYP3A4 inhibition risk (IC₅₀=27.4 µM) enabling in vivo probe development, and (4) validated broad-spectrum antimicrobial/antiprotozoal scaffold for infectious disease drug discovery. Generic substitution compromises reproducibility—insist on authenticated BDM.

Molecular Formula C20H16N2O
Molecular Weight 300.4 g/mol
CAS No. 1235-28-5
Cat. No. B10813735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazol-2-yl(diphenyl)methanol
CAS1235-28-5
Molecular FormulaC20H16N2O
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=NC4=CC=CC=C4N3)O
InChIInChI=1S/C20H16N2O/c23-20(15-9-3-1-4-10-15,16-11-5-2-6-12-16)19-21-17-13-7-8-14-18(17)22-19/h1-14,23H,(H,21,22)
InChIKeyJGWSXCAXWPAUFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes138 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Benzimidazol-2-yl(diphenyl)methanol (CAS 1235-28-5) Procurement Guide: Core Structural and Synthetic Profile


1H-Benzimidazol-2-yl(diphenyl)methanol (CAS 1235-28-5), also known as BDM or 2-(α-Hydroxybenzhydryl)benzimidazole, is a C2-substituted benzimidazole derivative (C₂₀H₁₆N₂O; MW 300.35 g/mol) characterized by a bulky diphenylhydroxymethyl group at the 2-position of the unsubstituted benzimidazole core . The compound serves as a versatile ligand scaffold for transition metal coordination chemistry and as a key synthetic precursor for bioactive benzimidazole derivatives [1].

Why Substituting 1H-Benzimidazol-2-yl(diphenyl)methanol with Generic Benzimidazole Analogs Is Scientifically Invalid


Generic substitution among benzimidazole derivatives is scientifically unwarranted due to the profound influence of the C2-substituent on both physicochemical and biological properties. The diphenylmethanol moiety in BDM confers distinct steric bulk, hydrogen-bonding capacity, and lipophilicity compared to simpler analogs like 1-(1H-benzimidazol-2-yl)ethanol (HBE) or 1,2-bis(1H-benzimidazol-2-yl)ethane-1,2-diol (BHBED) [1]. These structural differences translate into divergent enzyme inhibition profiles (AChE, BChE, LOX, α-glucosidase) and distinct metal coordination behavior, rendering BDM non-interchangeable with in-class compounds for any research application requiring reproducible and interpretable results [1].

1H-Benzimidazol-2-yl(diphenyl)methanol (BDM) Quantitative Differentiation Evidence Against Structurally Related Analogs


Synthetic Accessibility via One-Pot Solvent-Free Protocol

BDM is accessible via a one-pot, solvent-free rapid green protocol alongside HBE and BHBED [1]. While direct comparative yield data for the three ligands is not provided in the abstract, the methodology demonstrates that BDM can be synthesized under the same mild, environmentally benign conditions as simpler analogs, mitigating concerns about synthetic accessibility often associated with bulkier derivatives [1].

Green Chemistry Synthetic Methodology Benzimidazole Synthesis

Acetylcholinesterase (AChE) Inhibition: Divergent Activity Profile

BDM exhibits weak inhibition of acetylcholinesterase (AChE) with an IC₅₀ value of 9.4 µM (9.40E+3 nM), as determined by Ellman assay using acetylcholine as substrate with 15 min preincubation [1]. In contrast, its inhibitory activity against butyrylcholinesterase (BChE) is negligible, with an IC₅₀ greater than 200 µM (>2.00E+5 nM) under identical assay conditions [1]. This 21-fold selectivity window (BChE IC₅₀ >200 µM vs. AChE IC₅₀ = 9.4 µM) defines a distinct pharmacological fingerprint that cannot be extrapolated from structurally simpler benzimidazoles.

Enzyme Inhibition Acetylcholinesterase Neurodegenerative Disease

CYP3A4 Inhibition Liability: Quantified Low Risk

In human liver microsome assays, BDM demonstrates weak inhibition of CYP3A4 with an IC₅₀ value of 27.4 µM (2.74E+4 nM) using midazolam as probe substrate [1]. This IC₅₀ value is substantially higher than typical screening thresholds for drug-drug interaction concern, positioning BDM as a scaffold with favorable metabolic stability potential relative to more potent CYP inhibitors. The compound shows similar weak inhibition profiles against CYP2C9 (IC₅₀ = 5.7 µM) and CYP2C19 (IC₅₀ = 50 µM) [2].

Drug Metabolism CYP450 ADME-Tox Drug-Drug Interactions

Broad-Spectrum Antimicrobial, Antiprotozoal, and Fungistatic Activity

Derivatives synthesized from a BDM scaffold demonstrate multi-target activity. Specifically, (5-acylamino-1-methylbenzimidazol-2-yl)diphenylmethanols exhibit bacteriostatic activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, antiprotozoal activity against the ciliate Colpoda steinii, and fungicidal activity against Penicillium italicum [1]. This multi-target profile is a direct consequence of the diphenylmethanol scaffold and is not inherent to simpler 2-substituted benzimidazoles.

Antimicrobial Antiprotozoal Antifungal Benzimidazole Derivatives

Metal Complexation and Micellar Solubilization Properties

BDM acts as an effective ligand for six 3d transition metals (Cu(II), Mn(II), Zn(II), Fe(II), Co(II), Ni(II)), forming complexes with a consistent 2:1 ligand-to-metal stoichiometry under hydrothermal conditions [1]. In contrast to HBE and BHBED, BDM's metal complexes demonstrate interaction with sodium dodecyl sulfate (SDS) micelles, increasing the critical micellar concentration (CMC) in all tested cases [1]. This behavior indicates BDM-metal complexes can modulate surfactant self-assembly, a property not shared by simpler benzimidazole ligands [1].

Coordination Chemistry Surfactant Interaction Transition Metal Complexes

Optimal Research and Industrial Use Cases for 1H-Benzimidazol-2-yl(diphenyl)methanol Based on Quantified Evidence


Coordination Chemistry and Catalysis

BDM is an ideal choice for synthesizing 3d transition metal complexes with a well-defined 2:1 ligand-to-metal stoichiometry for applications in homogeneous catalysis or materials science. The demonstrated interaction of BDM-metal complexes with SDS micelles, resulting in increased CMC, is particularly relevant for studies in micellar catalysis or the development of metallosurfactants [1].

Enzyme Inhibition Studies

Researchers investigating cholinergic systems can utilize BDM as a selective AChE inhibitor with a well-characterized, >21-fold selectivity window over BChE. This profile is ideal for experiments where off-target BChE inhibition could confound results [1].

Medicinal Chemistry Scaffold

BDM serves as a validated synthetic precursor for generating a library of bioactive derivatives. Its scaffold has been shown to confer broad-spectrum antimicrobial, antiprotozoal, and fungistatic activities, making it a strategic starting point for drug discovery programs targeting infectious diseases [1]. The low CYP3A4 inhibition risk further supports its viability as a lead scaffold with favorable metabolic properties [2].

ADME-Tox Probe Development

The quantified, weak inhibition of CYP3A4 (IC₅₀ = 27.4 µM) and CYP2C9 (IC₅₀ = 5.7 µM) establishes BDM as a valuable scaffold for developing pharmacological probes with a reduced risk of metabolic drug-drug interactions in in vivo studies [1][2].

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